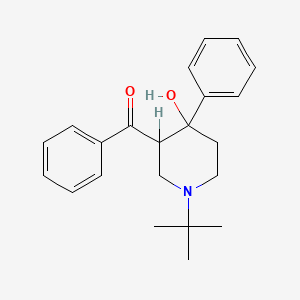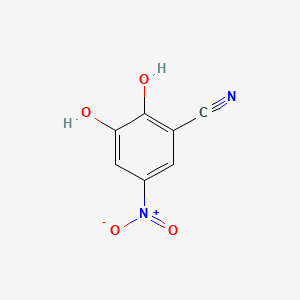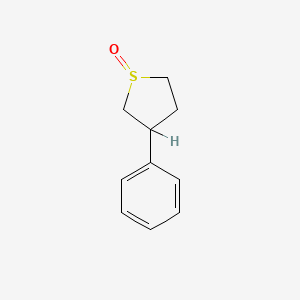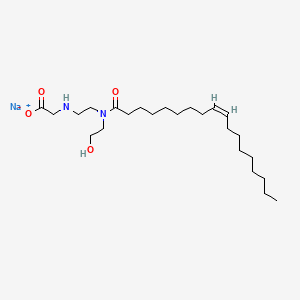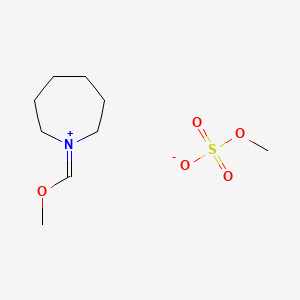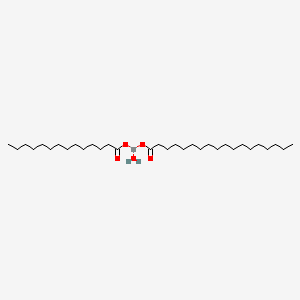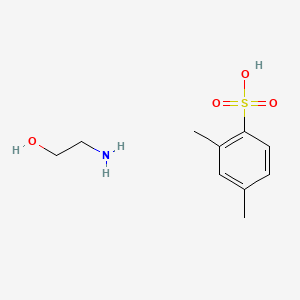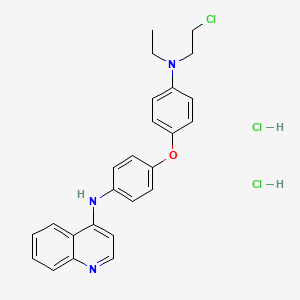
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de N-(4-(4-((2-cloroetil)etilamino)fenoxi)fenil)-4-quinolinamina es un compuesto orgánico complejo conocido por sus posibles aplicaciones en química medicinal. Este compuesto presenta un núcleo de quinolina, que es un compuesto orgánico aromático heterocíclico, y está funcionalizado con varios sustituyentes, incluido un grupo cloroetil. La presencia de estos grupos funcionales lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de N-(4-(4-((2-cloroetil)etilamino)fenoxi)fenil)-4-quinolinamina típicamente involucra múltiples pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que involucra la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Funcionalización: El núcleo de quinolina luego se funcionaliza con un grupo fenoxi a través de una reacción de sustitución aromática nucleófila.
Introducción del grupo cloroetil: El grupo cloroetil se introduce a través de una reacción de alquilación utilizando 2-cloroetilamina.
Ensamblaje final: El compuesto final se ensambla a través de una serie de reacciones de acoplamiento, seguido de pasos de purificación para obtener la sal dihidrocloruro.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas de purificación de alto rendimiento como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de quinolina, lo que lleva a la formación de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) o al núcleo de quinolina, convirtiéndolos en aminas.
Sustitución: El grupo cloroetil puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Principales productos
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de aminoquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El dihidrocloruro de N-(4-(4-((2-cloroetil)etilamino)fenoxi)fenil)-4-quinolinamina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como agente anticancerígeno debido a su capacidad para interferir con la replicación del ADN.
Investigación biológica: El compuesto se utiliza en estudios que involucran vías de señalización celular e inhibición de enzimas.
Biología química: Sirve como una sonda para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas.
Aplicaciones industriales: Se puede utilizar en la síntesis de moléculas orgánicas más complejas para productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de N-(4-(4-((2-cloroetil)etilamino)fenoxi)fenil)-4-quinolinamina involucra su interacción con el ADN y las enzimas:
Interacción con el ADN: El grupo cloroetil puede formar enlaces covalentes con el ADN, lo que lleva a la reticulación e inhibición de la replicación del ADN.
Inhibición enzimática: El compuesto puede inhibir enzimas involucradas en las vías de señalización celular, afectando así la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-Aminofenil)-4-(bis(2-cloroetil)amino)benzamida
- N-(2-Amino-4-fluorofenil)-4-[bis-(2-cloroetil)-amino]benzamida
Singularidad
El dihidrocloruro de N-(4-(4-((2-cloroetil)etilamino)fenoxi)fenil)-4-quinolinamina es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su núcleo de quinolina y su grupo cloroetil lo hacen particularmente efectivo en la interacción con el ADN y la inhibición enzimática, lo que lo distingue de otros compuestos similares.
Propiedades
Número CAS |
133041-60-8 |
|---|---|
Fórmula molecular |
C25H26Cl3N3O |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
N-[4-[4-[2-chloroethyl(ethyl)amino]phenoxy]phenyl]quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C25H24ClN3O.2ClH/c1-2-29(18-16-26)20-9-13-22(14-10-20)30-21-11-7-19(8-12-21)28-25-15-17-27-24-6-4-3-5-23(24)25;;/h3-15,17H,2,16,18H2,1H3,(H,27,28);2*1H |
Clave InChI |
ZCMVCWDESAORSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



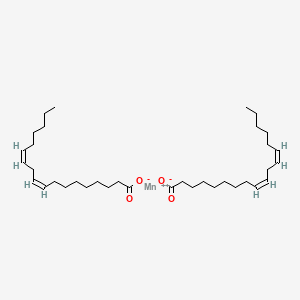
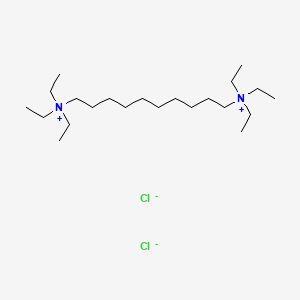

![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

